

Methacrylonitrile: A Technical Guide to Vapor Pressure and Boiling Point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methacrylonitrile**

Cat. No.: **B127562**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure and boiling point of **methacrylonitrile**. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and a visualization of the core physical principles.

Core Physicochemical Properties

Methacrylonitrile ($\text{CH}_2=\text{C}(\text{CH}_3)\text{CN}$) is a volatile, colorless to pale yellow liquid with a characteristic bitter almond-like odor. Accurate knowledge of its vapor pressure and boiling point is crucial for safe handling, process design, and modeling in various research and development applications.

Boiling Point

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For **methacrylonitrile**, the reported normal boiling point is consistently in the range of 90 to 92°C.^[1]

Parameter	Value	Reference
Normal Boiling Point	90-92 °C	[1][2]
Boiling Point	90.3 °C at 760 mmHg	[3]
Boiling Point	195 °F (approx. 90.6 °C)	[4][5]
Boiling Point	194 °F (approx. 90 °C) at 760 mmHg	[4]

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The following table summarizes available vapor pressure data for **methacrylonitrile** at various temperatures.

Temperature (°C)	Vapor Pressure (mmHg)	Vapor Pressure (kPa)	Reference
12.8	40	5.33	[4]
20	64	8.53	[2]
25	71	9.47	[1]
25	-	8.66	

Experimental Protocols for Determination

While the specific experimental setups used to determine the exact values in the tables above are not detailed in the available literature, the following sections describe the standard methodologies employed for measuring the boiling point and vapor pressure of volatile liquids like **methacrylonitrile**.

Determination of Boiling Point

The boiling point of a liquid can be determined by several standard methods, including distillation and the Thiele tube method.

Distillation Method (e.g., ASTM D1078):

This method involves heating the liquid in a distillation flask connected to a condenser. A thermometer is placed in the vapor path to measure the temperature at which the liquid boils and its vapor condenses. The key steps are:

- **Apparatus Setup:** A distillation flask is filled with a specific volume of the liquid. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask. The flask is connected to a condenser, which is cooled with circulating water. A receiving graduate is placed at the outlet of the condenser.
- **Heating:** The flask is heated gently. The temperature at which the first drop of condensate falls from the condenser into the receiving graduate is recorded as the initial boiling point.
- **Data Collection:** Heating is continued, and the temperature is recorded as the volume of distillate increases. The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. For a pure substance, the boiling range should be narrow.

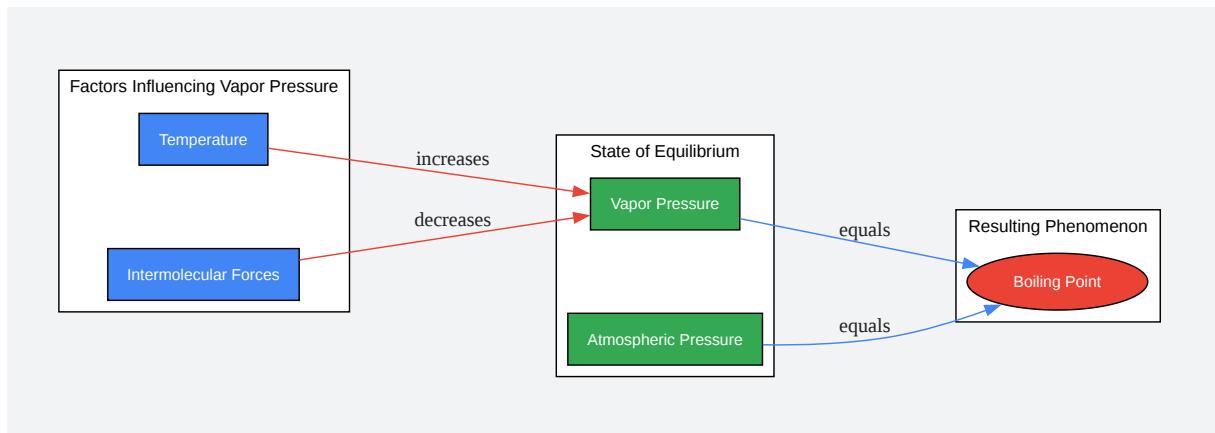
Thiele Tube Method:

This micro-method is suitable for small sample volumes.

- **Sample Preparation:** A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
- **Heating:** The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.
- **Boiling Point Determination:** The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn into the capillary tube. This occurs when the vapor pressure of the liquid equals the external pressure.

Determination of Vapor Pressure

The vapor pressure of a liquid can be measured using various static or dynamic methods. The isoteniscope method (e.g., ASTM D2879) is a common static method.


Isoteniscope Method (e.g., ASTM D2879):

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

- Apparatus: An isoteniscope is a U-shaped glass tube with a bulb on one end to hold the sample and a manometer on the other to measure the pressure.
- Sample Preparation: The liquid sample is introduced into the bulb, and any dissolved gases are removed by repeatedly freezing and evacuating the sample.
- Measurement: The isoteniscope is placed in a constant-temperature bath. The pressure of an inert gas in the system is adjusted to be equal to the vapor pressure of the liquid in the bulb. This is indicated when the liquid levels in the U-tube manometer are equal. The external pressure is then measured with a mercury barometer or a pressure transducer.
- Data Collection: The vapor pressure is measured at several different temperatures to obtain a vapor pressure curve.

Relationship Between Temperature, Vapor Pressure, and Boiling Point

The relationship between temperature and vapor pressure is fundamental to understanding the boiling point of a liquid. As the temperature of a liquid increases, its vapor pressure also increases. The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. The following diagram illustrates this relationship for a generic pure liquid like **methacrylonitrile**.

[Click to download full resolution via product page](#)

Caption: Relationship between temperature, vapor pressure, and boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methacrylonitrile - Wikipedia [en.wikipedia.org]
- 2. Cas 126-98-7, Methacrylonitrile | lookchem [lookchem.com]
- 3. Methacrylonitrile [drugfuture.com]
- 4. METHACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Methacrylonitrile | C4H5N | CID 31368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Methacrylonitrile: A Technical Guide to Vapor Pressure and Boiling Point]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127562#methacrylonitrile-vapor-pressure-and-boiling-point\]](https://www.benchchem.com/product/b127562#methacrylonitrile-vapor-pressure-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com